CV-3988

Descripción general

Descripción

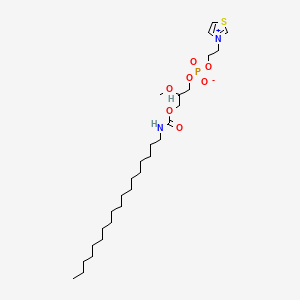

CV-3988 is a specific antagonist of PAF-R (platelet-activating factor receptor), blocking signaling events correlated to the expression and binding of PAF to the PAF-R (Ki = 0.872 μM). This compound has close structural similarity to PAF allowing recognition by the receptor, where it then associates strongly to the binding site and blocks the activating interaction with PAF.

Aplicaciones Científicas De Investigación

Preservación para trasplante

CV-3988: se ha estudiado por sus efectos en la preservación de corazón y pulmón para trasplante. Ha demostrado ser prometedor en la mejora de las variables funcionales de estos órganos después de la reperfusión isquémica, lo cual es crítico para el éxito de los trasplantes . La capacidad del compuesto para antagonizar el factor activador de plaquetas (PAF) ayuda a reducir la lesión por isquemia-reperfusión, preservando así la viabilidad de los órganos trasplantados.

Oftalmología

En el campo de la oftalmología, This compound se ha utilizado para estudiar sus efectos inhibitorios sobre la neovascularización corneal causada por quemaduras alcalinas . La acción antagonista del compuesto sobre el receptor PAF ha demostrado reducir la expresión de factores angiogénicos, lo que sugiere su posible uso terapéutico en el tratamiento de la opacidad corneal y la neovascularización.

Investigación cardiovascular

This compound: es de interés en la investigación cardiovascular debido a sus propiedades antagonistas de PAF selectivas. Al reducir la sensibilidad plaquetaria al PAF, podría mitigar las condiciones en las que la agregación plaquetaria conduce a complicaciones cardiovasculares . Esta aplicación es particularmente relevante en el desarrollo de tratamientos para enfermedades como la aterosclerosis, donde la activación plaquetaria juega un papel significativo.

Inmunología

Por último, los efectos inmunomoduladores de this compound podrían ser significativos en el campo de la inmunología. Al modular la actividad del PAF, podría influir en las respuestas inmunitarias y ser útil en el tratamiento de trastornos autoinmunitarios.

Cada una de estas aplicaciones demuestra la versatilidad de this compound en la investigación científica y su potencial para contribuir a diversos campos médicos. La capacidad del compuesto para antagonizar el PAF lo convierte en una herramienta valiosa en el desarrollo de tratamientos para una amplia gama de afecciones.

Efectos del antagonista del factor activador de plaquetas this compound en la preservación de corazón y pulmón para trasplante. Efectos inhibitorios de los antagonistas del receptor del factor activador de plaquetas, this compound y Ginkgolide B, sobre la neovascularización corneal inducida por quemaduras alcalinas. Efectividad y tolerabilidad de this compound, un antagonista selectivo de PAF.

Mecanismo De Acción

Target of Action

CV-3988 is a specific inhibitor of the platelet-activating factor (PAF) . PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and anaphylaxis .

Mode of Action

This compound acts as an antagonist to PAF, meaning it binds to the PAF receptor and blocks its activation . By doing so, it inhibits the action of PAF both in vitro and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PAF signaling pathway . By blocking the PAF receptor, this compound prevents the downstream effects of PAF activation, which include platelet aggregation and inflammation .

Result of Action

The primary result of this compound’s action is the inhibition of PAF-induced responses . This includes reducing platelet sensitivity to PAF , suppressing anaphylactic shock in certain mouse strains , and preserving heart and lung function during transplantation .

Action Environment

The efficacy of this compound can be influenced by various factors. Additionally, the compound’s effectiveness in preserving heart and lung function during transplantation suggests it may be particularly useful in ischemic environments .

Análisis Bioquímico

Biochemical Properties

CV-3988 plays a crucial role in biochemical reactions by acting as a selective antagonist of platelet-activating factor (PAF). It interacts with the PAF receptor, inhibiting the binding of PAF to its receptor site . This interaction prevents the downstream signaling pathways that PAF would typically activate, thereby modulating various physiological responses. The compound’s ability to inhibit PAF makes it useful in studying inflammatory responses and other PAF-related processes.

Cellular Effects

This compound has been shown to influence various cellular processes. By blocking the PAF receptor, it affects cell signaling pathways that are involved in inflammation, immune responses, and platelet aggregation . This compound can modulate gene expression and cellular metabolism by preventing PAF-induced activation of these pathways. For instance, in studies involving heart and lung preservation for transplantation, this compound demonstrated protective effects against ischemia-reperfusion injury by reducing oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting PAF from exerting its effects. This competitive inhibition prevents the activation of G-protein coupled receptor signaling pathways that PAF would normally trigger . As a result, the downstream effects, such as the release of inflammatory mediators and platelet aggregation, are suppressed. This mechanism highlights the compound’s potential in therapeutic applications where PAF-related pathways are implicated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on PAF over extended periods . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against PAF-induced cellular damage, although its effectiveness may diminish with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAF-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood parameters and potential organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic processing in the liver, where it is converted into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action. Understanding these pathways is essential for optimizing the use of this compound in clinical and research settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once administered, the compound is distributed throughout the body, with a particular affinity for tissues involved in inflammatory responses. Its localization and accumulation in these tissues enhance its therapeutic potential by ensuring targeted inhibition of PAF-related pathways.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the PAF receptor . This localization is crucial for its function as a PAF antagonist, as it allows the compound to effectively compete with PAF for receptor binding. Additionally, any post-translational modifications that direct this compound to specific cellular compartments can further influence its activity and efficacy.

Propiedades

IUPAC Name |

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKTASGTFXJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N2O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276040, DTXSID701006301 | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85703-73-7, 92203-21-9 | |

| Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CV 3988 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CV-3988 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.